N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound notable for its intricate molecular structure and potential applications in medicinal chemistry. This compound features a morpholine ring, a sulfonyl group, and a dihydropyridazine moiety, making it a subject of interest in various scientific fields, particularly in drug design and development.
The compound is cataloged under the ChemDiv Compound ID D223-0976 and has the molecular formula with a molecular weight of approximately 462.54 g/mol. It is identified by the IUPAC name N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide and can be represented using SMILES notation: CC(C1)OC(C)CN1S(c(cc1)ccc1NC(C(C(C=C1)=O)=NN1c(cc1)ccc1F)=O)(=O)=O
.
This compound belongs to the class of sulfonamide derivatives and is classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings. It is also categorized within the broader category of pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves several key steps:
The reaction conditions typically require controlled temperatures, specific solvents (such as dimethyl sulfoxide or acetonitrile), and catalysts to achieve high yields and purity. Techniques such as chromatography may be employed for purification purposes .
The molecular structure of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide consists of multiple functional groups that contribute to its chemical properties:
The structural formula can be represented as follows:
The InChI representation for this compound is:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0